molecular formula C18H16N2O3 B5204307 1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone

1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone

Cat. No. B5204307
M. Wt: 308.3 g/mol
InChI Key: WLJKZZOXXCJUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone, also known as AQ4N, is a bioreductive prodrug that has been extensively studied for its potential use in cancer treatment. This molecule can be activated under hypoxic conditions, which are commonly found in solid tumors, leading to the release of a cytotoxic agent that can selectively kill cancer cells.

Mechanism of Action

Under hypoxic conditions, 1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone is reduced to a hydroxylamine intermediate, which can undergo further reduction to form a nitroso intermediate. This intermediate can then undergo a series of reactions to release a cytotoxic agent that can selectively kill cancer cells. The exact mechanism of action of 1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone is still under investigation, but it is believed to involve the generation of reactive oxygen species and DNA damage.
Biochemical and Physiological Effects:
1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone has been shown to have minimal toxicity in normal cells, but can selectively kill cancer cells under hypoxic conditions. This molecule has also been shown to enhance the efficacy of radiation therapy and chemotherapy in various cancer models. 1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone can also induce apoptosis and inhibit angiogenesis in cancer cells.

Advantages and Limitations for Lab Experiments

1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone has several advantages for lab experiments. This molecule can selectively kill cancer cells under hypoxic conditions, while sparing normal cells. 1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone can also enhance the efficacy of radiation therapy and chemotherapy in various cancer models. However, 1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone has several limitations for lab experiments. This molecule can be unstable under certain conditions, and its activation mechanism is not fully understood.

Future Directions

There are several future directions for 1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone research. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to investigate the mechanism of action of 1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone in more detail, to better understand how this molecule can selectively kill cancer cells. Additionally, future research could focus on developing new formulations of 1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone that can improve its stability and bioavailability. Finally, clinical trials could be conducted to evaluate the safety and efficacy of 1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone in cancer patients.

Synthesis Methods

1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone can be synthesized via a multistep process that involves the reaction of 1,4-diaminoanthraquinone with pyrrolidine and subsequent oxidation with hydrogen peroxide. The final product is obtained after purification by column chromatography and recrystallization.

Scientific Research Applications

1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone has been extensively studied for its potential use in cancer treatment. Several preclinical studies have shown that 1-amino-4-hydroxy-2-(1-pyrrolidinyl)anthra-9,10-quinone can selectively kill cancer cells under hypoxic conditions, while sparing normal cells. This molecule has also been shown to enhance the efficacy of radiation therapy and chemotherapy in various cancer models.

properties

IUPAC Name

1-amino-4-hydroxy-2-pyrrolidin-1-ylanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c19-16-12(20-7-3-4-8-20)9-13(21)14-15(16)18(23)11-6-2-1-5-10(11)17(14)22/h1-2,5-6,9,21H,3-4,7-8,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJKZZOXXCJUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-4-hydroxy-2-(pyrrolidin-1-YL)anthracene-9,10-dione

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